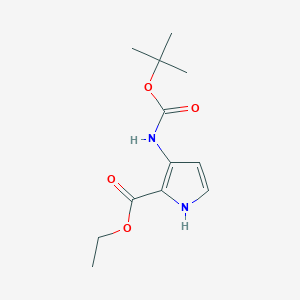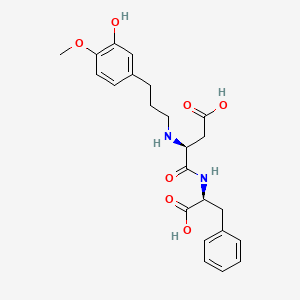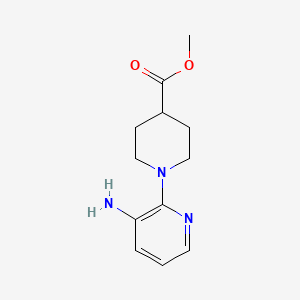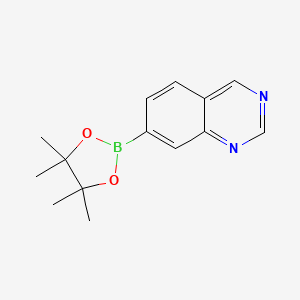![molecular formula C14H11N3O B1429443 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one CAS No. 1428139-26-7](/img/structure/B1429443.png)
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one
Descripción general
Descripción
2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound . It is a core structural component in various biologically active compounds .
Synthesis Analysis
Several methodologies have been developed for the synthesis of the 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one framework, especially the 2-substituted derivatives . A novel and highly efficient copper-mediated tandem C (sp 2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Chemical Reactions Analysis
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . Studies on the synthesis of these compounds are widely conducted . A novel and highly efficient copper-mediated tandem C(sp 2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed .Aplicaciones Científicas De Investigación
Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones
- Summary of Application: This compound is used in the synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones, which are catalyzed by graphene oxide nanosheets in an aqueous medium .
- Methods of Application: The synthesis starts from anthranilamide (2-aminobenzamide) and an aldehyde/ketone in aqueous medium at room temperature .
- Results or Outcomes: The catalyst is efficient for the expedient construction of quinazolin-4(3H)-ones starting from anthranilamide and a β-ketoester/1,3-diketone following selective C–C bond cleavage of the β-ketoester/1,3-diketone at an elevated temperature under metal and oxidant free conditions .
Investigation of biological activity against Mycobacterium tuberculosis
- Summary of Application: A series of 2,3-disubstituted quinazolin-4(1H)-ones were screened for their antimicrobial activity via the minimum inhibitory concentration method (MIC). The in vitro anti-tubercular (TB) activity of compounds against Mycobacterium tuberculosis (Mtb) H37Rv was evaluated .
- Methods of Application: Docking studies were performed on the enoyl acyl carrier protein (InhA) to understand the mechanism of actions of the compounds .
- Results or Outcomes: Among the screened compounds, 3g and 3h exhibited more potent anti-TB activity with MIC values of 2.15 and 0.75 μM, respectively . The study revealed that the compounds have a strong anti-TB activity and showed a good affinity toward the protein .
Ionic Liquid Promoted Eco-friendly and Efficient Synthesis
- Summary of Application: 2,3-Dihydroquinazolin-4(1H)-ones were efficiently synthesised by the reaction of isatoic anhydride, a primary amine or ammonium acetate, and different aromatic aldehydes in 1-butyl-3-methylimidazolium tetrafluoroborate ( [ bmim ]BF 4) without using any acidic catalyst .
- Methods of Application: The synthesis is carried out in 1-butyl-3-methylimidazolium tetrafluoroborate ( [ bmim ]BF 4) without using any acidic catalyst .
- Results or Outcomes: The synthesis was found to be efficient .
Visible Light-Induced Condensation Cyclization
- Summary of Application: This compound is used in the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes .
- Methods of Application: The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP under visible light irradiation .
- Results or Outcomes: The synthesis was found to be efficient .
Safety And Hazards
Direcciones Futuras
Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Another promising direction is the synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones .
Propiedades
IUPAC Name |
2,3-dihydro-1H-benzimidazolo[2,1-b]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-12-7-3-4-9-8-17-11-6-2-1-5-10(11)15-14(17)16-13(9)12/h1-2,5-6,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSJBZAJTVWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN3C4=CC=CC=C4N=C3N=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)



![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)


![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)


